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molecular formula C12H12O4 B1599557 4-Acetoxy-3-methoxycinnamaldehyde CAS No. 83071-67-4

4-Acetoxy-3-methoxycinnamaldehyde

Cat. No. B1599557
M. Wt: 220.22 g/mol
InChI Key: VEKAJHBFBMWJKI-ARJAWSKDSA-N
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Patent
US05208251

Procedure details

Acetoxy vanillin (5.0 g, 2.6×10-2M) is dissolved in dry THF (300 ml) with formyl methylenetriphenylphosphorane (78 g, 2.6×10-2M) and refluxed under an atmosphere of argon for 80 hours. The reaction mixture is concentrated to dryness and chromatographed on flash silica to afford 4-acetoxy-3-methoxycinnamaldehyde (3 g, 54% yield); mp=83°-86° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5]([C:7]1[CH:15]=[CH:14][C:12]([OH:13])=[C:9]([O:10][CH3:11])[CH:8]=1)=O)(=O)C.[CH:16]([C:18]1C=CC=CC=1P(=C)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:17].C1C[O:41][CH2:40][CH2:39]1>>[C:40]([O:13][C:12]1[CH:14]=[CH:15][C:7]([CH:5]=[CH:18][CH:16]=[O:17])=[CH:8][C:9]=1[O:10][CH3:11])(=[O:41])[CH3:39]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OC(=O)C1=CC(OC)=C(O)C=C1
Name
Quantity
78 g
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=C
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under an atmosphere of argon for 80 hours
Duration
80 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on flash silica

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=CC=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05208251

Procedure details

Acetoxy vanillin (5.0 g, 2.6×10-2M) is dissolved in dry THF (300 ml) with formyl methylenetriphenylphosphorane (78 g, 2.6×10-2M) and refluxed under an atmosphere of argon for 80 hours. The reaction mixture is concentrated to dryness and chromatographed on flash silica to afford 4-acetoxy-3-methoxycinnamaldehyde (3 g, 54% yield); mp=83°-86° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5]([C:7]1[CH:15]=[CH:14][C:12]([OH:13])=[C:9]([O:10][CH3:11])[CH:8]=1)=O)(=O)C.[CH:16]([C:18]1C=CC=CC=1P(=C)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:17].C1C[O:41][CH2:40][CH2:39]1>>[C:40]([O:13][C:12]1[CH:14]=[CH:15][C:7]([CH:5]=[CH:18][CH:16]=[O:17])=[CH:8][C:9]=1[O:10][CH3:11])(=[O:41])[CH3:39]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OC(=O)C1=CC(OC)=C(O)C=C1
Name
Quantity
78 g
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=C
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under an atmosphere of argon for 80 hours
Duration
80 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on flash silica

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=CC=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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